molecular formula C20H21ClN2O2 B5160503 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione

Cat. No.: B5160503
M. Wt: 356.8 g/mol
InChI Key: QDMRYMPYKXJHMO-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a chlorophenyl and phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorophenylethylamine with a suitable pyrrolidine-2,5-dione precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on factors such as reaction time, temperature, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylethylamine: Shares the chlorophenyl group but lacks the pyrrolidine ring.

    Phenylethylamine: Similar structure but without the chlorophenyl substitution.

    Pyrrolidine-2,5-dione: The core structure without the additional substituents.

Uniqueness

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c21-17-8-6-16(7-9-17)10-12-22-18-14-19(24)23(20(18)25)13-11-15-4-2-1-3-5-15/h1-9,18,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMRYMPYKXJHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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